molecular formula C11H14F3NO2 B3171734 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline CAS No. 946697-97-8

4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline

Cat. No.: B3171734
CAS No.: 946697-97-8
M. Wt: 249.23 g/mol
InChI Key: IXMLXNGVALULDC-UHFFFAOYSA-N
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Description

Contextualizing Substituted Anilines in Modern Chemical Research

Substituted anilines are a cornerstone of modern organic chemistry, serving as versatile building blocks and key structural motifs in a multitude of functional molecules. researchgate.netnih.govacs.org Their importance is underscored by their prevalence in pharmaceuticals, agrochemicals, and materials science. The amino group attached to the aromatic ring can be readily modified, allowing for the construction of complex molecular architectures. acs.org Furthermore, the nature and position of substituents on the aniline (B41778) ring profoundly influence the molecule's electronic properties, reactivity, and biological activity. nih.gov This tunability makes substituted anilines invaluable intermediates in the synthesis of targeted compounds with specific functions.

Academic Importance of the Trifluoromethyl Moiety in Organic Synthesis and Drug Design

The trifluoromethyl (-CF3) group has become a privileged substituent in the design of bioactive compounds. nih.gov Its introduction into an organic molecule can dramatically alter its physicochemical properties. The high electronegativity of the fluorine atoms imparts a strong electron-withdrawing effect, which can influence the acidity or basicity of nearby functional groups and modulate the electronic character of an aromatic ring.

Moreover, the trifluoromethyl group is known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. nih.gov This is a critical factor in drug design, as it can lead to better bioavailability and efficacy. The C-F bond is also exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. This increased metabolic stability can prolong the half-life of a drug in the body, leading to a more favorable pharmacokinetic profile. nih.gov

Overview of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline as a Subject of Academic Investigation

This compound is a substituted aniline that incorporates both a methoxypropoxy side chain and a trifluoromethyl group. While specific, in-depth academic studies focusing solely on this compound are not widely available in the public domain, its structure suggests its role as a valuable intermediate or building block in the synthesis of more complex molecules. Its commercial availability from various chemical suppliers indicates its utility in research and development.

The combination of the trifluoromethyl group and the flexible ether linkage in its structure presents an interesting scaffold for chemical exploration. The trifluoromethyl group, as discussed, can impart desirable properties for medicinal chemistry applications. The methoxypropoxy chain introduces a degree of flexibility and can influence solubility and receptor binding interactions. The primary amine on the aniline ring provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into larger, more complex molecular frameworks.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number946697-97-8
Molecular FormulaC11H14F3NO2
Formula Weight249.23 g/mol

Data sourced from commercial supplier information.

Given its structural features, this compound holds potential for investigation in areas such as medicinal chemistry, agrochemical synthesis, and materials science, where the unique combination of a substituted aniline, an ether linkage, and a trifluoromethyl group can be leveraged to create novel compounds with tailored properties. Further academic investigation into the reactivity and potential applications of this specific molecule would be necessary to fully elucidate its scientific value.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxypropoxy)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c1-16-5-2-6-17-8-3-4-10(15)9(7-8)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMLXNGVALULDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Methoxypropoxy 2 Trifluoromethyl Aniline and Analogues

Established Synthetic Pathways to Anilines Bearing Methoxypropoxy and Trifluoromethyl Substituents

Established synthetic routes to molecules like 4-(3-methoxypropoxy)-2-(trifluoromethyl)aniline typically involve a convergent approach, where key precursors containing the trifluoromethylaniline core and the methoxypropoxy side chain are synthesized separately and then combined. Alternatively, a linear approach can be employed, where the substituents are introduced sequentially onto a simpler aromatic starting material.

Methods Involving Phenol (B47542) Derivatization

A plausible and widely utilized strategy for the synthesis of this compound involves the derivatization of a phenolic precursor. The Williamson ether synthesis is a classic and robust method for forming the ether linkage. researchgate.netnih.gov This approach would likely start from 4-amino-2-(trifluoromethyl)phenol.

The synthesis of a related compound, 4-methoxy-3-(trifluoromethyl)aniline, has been reported starting from 4-amino-2-(trifluoromethyl)phenol. nih.gov In this procedure, the phenolic hydroxyl group is deprotonated with a base, such as sodium hydride, to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkylating agent, in that case, iodomethane, to form the corresponding ether. nih.gov

For the synthesis of this compound, a similar strategy can be employed using 1-bromo-3-methoxypropane (B1268092) as the alkylating agent. The reaction would proceed as follows:

Reaction Scheme for Williamson Ether Synthesis

Reactant 1Reactant 2BaseSolventProduct
4-amino-2-(trifluoromethyl)phenol1-bromo-3-methoxypropaneSodium Hydride (NaH) or Potassium Carbonate (K2CO3)Dichloromethane (B109758), Acetone, or DMFThis compound

A critical consideration in this synthesis is the potential for competing N-alkylation of the amino group. To achieve selective O-alkylation, the amino group can be protected, for example, by forming a Schiff base with benzaldehyde. researchgate.netumich.edu After the etherification of the hydroxyl group, the protecting group can be removed by hydrolysis. researchgate.netumich.edu

Approaches to Trifluoromethylated Aniline (B41778) Precursors

Another strategy involves the transformation of other functional groups. For instance, carboxylic acids can be converted to trifluoromethyl groups via a multi-step sequence.

A documented protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF3-migration. nih.gov While this method yields a trifluoromethoxy group rather than a trifluoromethyl group, it highlights the types of rearrangement strategies that can be employed in the synthesis of fluorinated anilines.

Novel and Evolving Synthetic Strategies

Modern synthetic organic chemistry has seen the development of more direct and efficient methods for the functionalization of aromatic rings, which can be applied to the synthesis of complex anilines.

Catalytic Functionalization Approaches for Trifluoromethylated Anilines

Direct C-H functionalization has emerged as a powerful tool for the synthesis of substituted anilines, avoiding the need for pre-functionalized starting materials. researchgate.netacs.org Iron-catalyzed ortho-trifluoromethylation of anilines has been reported using picolinamide (B142947) as a directing group and a photoinduced C-H functionalization approach. researchgate.netrsc.org This method allows for the direct introduction of a trifluoromethyl group at the position ortho to the amino group.

Visible-light-mediated ortho-C-H trifluoromethylation of aniline derivatives using the readily available Langlois reagent (CF3SO2Na) has also been developed. acs.org This strategy offers a mild and efficient route to trifluoromethylated anilines.

Examples of Catalytic C-H Trifluoromethylation of Anilines

Catalyst SystemTrifluoromethyl SourceDirecting Group (if any)Position of Trifluoromethylation
Iron catalyst / UV irradiationLanglois' reagentPicolinamideOrtho
Photoredox catalyst / Visible lightLanglois' reagent-Ortho

Trifluoromethylation Reactions in Aniline Synthesis

Recent advances in trifluoromethylation chemistry have provided a range of reagents and methods for the direct introduction of the CF3 group. One-pot synthesis of trifluoromethyl amines has been achieved using CF3SO2Na. rsc.org These modern methods often offer milder reaction conditions and broader functional group tolerance compared to traditional approaches.

The development of new trifluoromethoxylation reagents has also expanded the toolbox for synthesizing fluorinated aromatic compounds. mdpi.com While not directly applicable to the synthesis of a trifluoromethyl group, these advancements reflect the ongoing efforts to develop more efficient and selective fluorination methods that can be adapted for various fluorinated substituents.

Considerations for Efficient and Selective Synthesis

The efficient and selective synthesis of this compound requires careful consideration of several factors:

Reaction Conditions: The optimization of reaction conditions, including the choice of base, solvent, and temperature, is critical for maximizing the yield and minimizing side reactions in the Williamson ether synthesis. nih.gov

Purification: The final product and intermediates will likely require purification by techniques such as column chromatography or recrystallization to remove unreacted starting materials, by-products, and regioisomers.

Regioselectivity: In the synthesis of the trifluoromethylated aniline precursor, achieving the desired regioselectivity (i.e., the placement of the trifluoromethyl group at the 2-position relative to the amino group) is paramount. The choice of synthetic route will be heavily influenced by the directing effects of the substituents on the aromatic ring.

Chemical Reactivity and Derivatization Studies of 4 3 Methoxypropoxy 2 Trifluoromethyl Aniline

Electrophilic and Nucleophilic Reactivity of the Aniline (B41778) Moiety

The aniline moiety, consisting of the amino group (-NH₂) attached to the benzene (B151609) ring, is the primary center of nucleophilicity and basicity in the molecule. The reactivity of the aromatic ring towards electrophiles is significantly influenced by the substituents. The potent activating and ortho-, para-directing effect of the 4-alkoxy group, combined with the ortho-, para-directing amino group, strongly outweighs the deactivating, meta-directing effect of the 2-trifluoromethyl group. Consequently, electrophilic aromatic substitution is predicted to occur predominantly at the C5 position, which is ortho to the amino group and meta to the trifluoromethyl group.

The lone pair of electrons on the nitrogen atom of the amino group makes it a strong nucleophile, readily participating in reactions with various electrophiles. Acylation is a common derivatization reaction for anilines, converting them into more stable amides. This transformation is often used as a protective strategy in multi-step syntheses to moderate the activating effect of the amino group and prevent unwanted side reactions like over-halogenation.

The acylation of 4-(3-methoxypropoxy)-2-(trifluoromethyl)aniline can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct.

Table 1: Representative Acylation Reactions of the Aniline Moiety

Reagent Product Structure Reaction Type
Acetyl Chloride (CH₃COCl) N-(4-(3-methoxypropoxy)-2-(trifluoromethyl)phenyl)acetamide Acylation
Acetic Anhydride ((CH₃CO)₂O) N-(4-(3-methoxypropoxy)-2-(trifluoromethyl)phenyl)acetamide Acylation
Benzoyl Chloride (C₆H₅COCl) N-(4-(3-methoxypropoxy)-2-(trifluoromethyl)phenyl)benzamide Benzoylation

Direct amination of the aromatic ring is not a typical reaction pathway. However, the nucleophilic nitrogen can react with other reagents to form various N-substituted derivatives, such as ureas (reaction with isocyanates) or thioureas (reaction with isothiocyanates).

Electrophilic halogenation and nitration of the aromatic ring are expected to be highly regioselective due to the strong directing effects of the existing substituents. The combined directing influence of the 1-amino and 4-alkoxy groups strongly favors electrophilic attack at the C3 and C5 positions. However, the significant steric hindrance from the adjacent trifluoromethyl group at the C2 position makes the C3 position less accessible. Therefore, substitution is overwhelmingly predicted to occur at the C5 position.

For nitration, the reaction is typically carried out in a mixture of nitric acid and sulfuric acid. However, the strongly acidic conditions can protonate the amino group, forming an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. To avoid this and potential oxidative side reactions, the nitration is often performed on the acylated aniline (amide), followed by hydrolysis to regenerate the amino group. google.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagent(s) Predicted Major Product
Bromination Br₂ in Acetic Acid 5-Bromo-4-(3-methoxypropoxy)-2-(trifluoromethyl)aniline
Chlorination N-Chlorosuccinimide (NCS) 5-Chloro-4-(3-methoxypropoxy)-2-(trifluoromethyl)aniline
Iodination I₂ / HIO₃ 5-Iodo-4-(3-methoxypropoxy)-2-(trifluoromethyl)aniline

Studies on various aniline compounds have shown that halogenation can lead to a range of products, including large-molecule disinfection byproducts under specific conditions, though these are less relevant to targeted synthetic derivatization. nih.gov

Reactions Involving the Methoxypropoxy Side Chain

The 3-methoxypropoxy side chain offers additional sites for chemical modification, distinct from the aniline core. Its primary reactive feature is the ether linkage.

The aromatic ring has a significant effect on the reactivity of alkyl side chains, but this is most pronounced at the benzylic position (the carbon atom directly attached to the ring). libretexts.orgpressbooks.pub Since the 3-methoxypropoxy side chain is attached via an oxygen atom, it lacks a benzylic carbon with C-H bonds. Consequently, it is resistant to oxidation by common reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid, which typically cleave alkyl side chains to form carboxylic acids. pressbooks.publibretexts.org

Oxidation of the side chain would require reagents capable of targeting the ether linkages or the aliphatic C-H bonds within the propyl chain. Such reactions are less common and require specific conditions. For instance, certain enzymatic systems or powerful radical initiators could potentially hydroxylate the propyl chain, but these are not standard laboratory transformations for this type of molecule. nih.gov

The ether bonds in the 3-methoxypropoxy group are generally stable but can be cleaved under strongly acidic conditions, most commonly with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgyoutube.com Cleavage of the aryl-alkyl ether bond is a well-established reaction. khanacademy.orgresearchgate.net

This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The attack will occur at the less sterically hindered carbon of the ether. In this case, the nucleophile will attack the propyl chain, leading to the cleavage of the O-propyl bond and formation of a phenol (B47542). The terminal methyl ether can also be cleaved with excess acid.

Table 3: Predicted Products of Ether Cleavage

Reagent(s) Predicted Products Mechanism Type
HBr (excess), heat 4-Amino-3-(trifluoromethyl)phenol + 1,3-Dibromopropane + Methanol Sₙ2
HI (excess), heat 4-Amino-3-(trifluoromethyl)phenol + 1,3-Diiodopropane + Methanol Sₙ2

This cleavage reaction allows for the interconversion of the alkoxy group into a hydroxyl group, providing a route to synthesize phenol derivatives from the parent aniline.

Formation of Complex Organic Structures

With its multiple functional groups, this compound serves as a versatile building block in organic synthesis for the construction of more complex molecules, particularly heterocyclic compounds. ossila.com The aniline moiety can participate in various cyclization reactions.

For example, it can undergo condensation reactions with 1,3-dicarbonyl compounds (like the Skraup or Doebner-von Miller reactions) to form substituted quinolines. The amino group acts as a nucleophile, and the aromatic ring provides the atoms to complete the fused heterocyclic system. Similarly, reaction with other bifunctional reagents can lead to the formation of other heterocyclic systems like benzimidazoles or quinazolines. The trifluoromethyl and methoxypropoxy groups would be retained in the final structure, imparting specific properties such as increased lipophilicity and metabolic stability. beilstein-journals.org The use of substituted anilines is a cornerstone for creating diverse heterocyclic scaffolds for applications in medicinal chemistry and materials science. nih.govresearchgate.net

Synthesis of Substituted Bicyclic Heterocycles (e.g., quinolines, benzotriazoles, benzimidazoles)

The primary amino group of this compound is a key functional handle for the construction of fused heterocyclic rings. Established synthetic methodologies for anilines can be applied to this substrate to generate a range of bicyclic products.

Quinolines: Quinolines are commonly synthesized from anilines through several named reactions. The Conrad-Limpach-Knorr synthesis, for instance, involves the reaction of an aniline with a β-ketoester to form 4-hydroxyquinolines. jptcp.com Similarly, the Gould-Jacobs reaction utilizes diethyl ethoxymethylenemalonate, which first reacts with the aniline and then undergoes thermal cyclization to produce a 4-hydroxyquinoline (B1666331) derivative. nih.gov Applying this to this compound would involve its condensation with a suitable β-dicarbonyl compound followed by an intramolecular cyclization, typically promoted by heat or acid. The electrophilic cyclization of N-(2-alkynyl)anilines is another powerful method for creating substituted quinolines under mild conditions. nih.gov

Table 1: Representative Conditions for Quinoline Synthesis from Anilines

Reaction Name Key Reagents Typical Conditions Product Type
Conrad-Limpach-Knorr β-ketoester (e.g., Ethyl acetoacetate) Acid or base catalysis, heat 4-Hydroxyquinolines
Gould-Jacobs Diethyl ethoxymethylenemalonate Heat (e.g., in diphenyl ether) 4-Hydroxyquinoline-3-carboxylates
Doebner-von Miller α,β-Unsaturated carbonyl compound Acid catalysis, oxidant Substituted quinolines

Benzotriazoles: The synthesis of benzotriazoles from aniline derivatives typically involves the formation of a diazonium salt from an ortho-diamine, followed by cyclization. A common laboratory method involves the reaction of o-phenylenediamines with sodium nitrite (B80452) in acetic acid. gsconlinepress.comgsconlinepress.com To utilize this compound for this purpose, it would first need to be converted into a corresponding 1,2-diamine derivative. More direct methods include the copper-promoted reaction of azides with benzynes or palladium-catalyzed intramolecular C-H amination of aryl triazene (B1217601) compounds. organic-chemistry.org

Benzimidazoles: Benzimidazoles are traditionally synthesized by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (the Phillips method). As with benzotriazoles, this would require prior conversion of the starting aniline to the corresponding diamine. Modern methods allow for more direct routes. For example, iridium(III)-catalyzed C-H activation and amidation of aniline derivatives with dioxazolones can lead to benzimidazole (B57391) formation under redox-neutral conditions. snnu.edu.cn Another approach is the copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate, which delivers 2-trifluoromethylbenzimidazoles. rsc.org This highlights a potential pathway where the aniline could couple with an appropriate ortho-functionalized partner. A patent describes the synthesis of a complex benzimidazole derivative, 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole, where 2-mercaptobenzimidazole (B194830) is condensed with a substituted pyridine, indicating the utility of related structures in building larger systems. google.com

Formation of Urea (B33335) Derivatives

The reaction of the primary amino group in this compound with isocyanates is a straightforward and high-yielding method to produce unsymmetrical urea derivatives. asianpubs.orgnih.gov This reaction is typically rapid and can be performed under mild conditions, often by simply mixing the aniline and the isocyanate in a suitable solvent like dichloromethane (B109758) or acetone. asianpubs.orgnih.gov

Alternatively, phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), can be employed. nih.gov The reaction of the aniline with phosgene or triphosgene would generate a highly reactive isocyanate intermediate in situ, which can then be reacted with another amine to form an unsymmetrical urea. The use of CDI involves the initial formation of a carbamoyl-imidazole intermediate, which subsequently reacts with an amine to yield the urea derivative. nih.gov These methods are fundamental in medicinal chemistry for creating compounds that can act as hydrogen bond donors and acceptors, a key feature in many drug-receptor interactions. asianpubs.org

Table 2: General Methods for Urea Synthesis from Anilines

Reagent Intermediate Key Features
Isocyanate (R-NCO) None (direct reaction) High yield, mild conditions, readily available reagents. nih.gov
Triphosgene Isocyanate (in situ) Avoids handling gaseous phosgene; versatile for unsymmetrical ureas. nih.gov
N,N'-Carbonyldiimidazole (CDI) Carbamoyl-imidazole Solid, stable reagent; mild reaction conditions. nih.gov

Synthesis of Quinazoline (B50416) and Pyrimidine (B1678525) Derivatives

Quinazoline Derivatives: The synthesis of quinazolines from anilines is a well-established field. A common approach involves the reaction of an aniline with a 2-aminobenzamide (B116534) derivative or cyclization of N-acylanthranilic acids. More direct methods starting from an aniline like this compound often involve multi-component reactions or condensation with specific building blocks. For example, microwave-assisted synthesis has been used to rapidly generate quinazoline derivatives. nih.govresearchgate.net One such method involves reacting N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives with amines under microwave irradiation to yield quinazolines. nih.gov The synthesis of 4-amino-quinazoline derivatives can be achieved through cyclization and subsequent etherification reactions starting from formamidine (B1211174) precursors. asianpubs.org

Pyrimidine Derivatives: The construction of a pyrimidine ring generally requires a three-carbon component to react with a source of amidine or guanidine. To synthesize a pyrimidine derivative starting from this compound, the aniline would typically be transformed into a component that can participate in a cyclocondensation reaction. For instance, the aniline could be converted into an enamine, which can then undergo a three-component coupling with an orthoester (like triethyl orthoformate) and ammonium (B1175870) acetate (B1210297) to form the pyrimidine ring. Another strategy involves reacting the aniline with a pre-formed chloropyrimidine. The synthesis of N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, for example, proceeds by reacting an aminothiazole with 4,6-dichloro-2-methylpyrimidine, demonstrating how an amino group can be used to link to a pyrimidine core via nucleophilic substitution. mdpi.comnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Acetic acid
Acetone
Ammonium acetate
2-Aminobenzamide
Benzimidazole
Benzotriazole
N,N'-Carbonyldiimidazole (CDI)
Carbon dioxide
Dichloromethane
Diethyl ethoxymethylenemalonate
Diphenyl ether
Ethyl acetoacetate
Ethyl trifluoropyruvate
4-Hydroxyquinoline
Isocyanate
2-Mercaptobenzimidazole
Phosgene
Pyrimidine
Quinazoline
Quinoline
Sodium nitrite
Triethyl orthoformate

Role of 4 3 Methoxypropoxy 2 Trifluoromethyl Aniline As a Synthetic Intermediate

Precursor in Active Pharmaceutical Ingredient (API) Synthesis Research

The molecular architecture of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline makes it an attractive starting material for the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethylated aniline (B41778) scaffold is a common feature in many modern drugs, and this intermediate provides a readily available source for this key structural motif.

While specific studies detailing the direct use of this compound in the synthesis of commercialized antineoplastic agents are not extensively found in public-domain literature, the broader class of trifluoromethyl anilines are well-established precursors in this field. These intermediates are crucial for the synthesis of various kinase inhibitors, which are a cornerstone of modern cancer therapy. The trifluoromethyl group is often incorporated to improve the drug-like properties of these inhibitors. It is plausible that this compound is utilized in proprietary research for the development of novel anticancer agents, where its specific combination of functional groups could be leveraged to achieve desired potency and selectivity against cancer-related targets.

The synthesis of modern anti-hypertensive drugs often involves complex multi-step processes where specialized intermediates are required. While direct evidence of this compound's application in the synthesis of widely-known anti-hypertensive drugs is limited in academic literature, related aniline derivatives are known to be used in the development of novel therapeutic agents for cardiovascular diseases. For instance, the synthesis of certain sartans and other receptor blockers may involve intermediates with similar structural features. The methoxypropoxy side chain, in particular, could be a designed feature to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound is a valuable precursor for the construction of various heterocyclic ring systems. The aniline nitrogen can participate in cyclization reactions to form heterocycles such as quinolines, quinazolines, and benzodiazepines, which are privileged scaffolds in medicinal chemistry. The trifluoromethyl group on the aniline ring can significantly influence the electronic properties and reactivity of the molecule, guiding the regioselectivity of cyclization reactions and imparting unique biological activities to the resulting heterocyclic compounds. Research in this area likely focuses on creating libraries of novel heterocyclic compounds derived from this intermediate for screening against a wide range of biological targets.

Mechanistic Investigations of Biological Interactions and Chemical Transformations

Impact of the Trifluoromethyl Group on Molecular Interactions

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, and its incorporation into the aniline (B41778) scaffold of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline has profound implications for the molecule's properties and biological interactions. mdpi.comnih.govdntb.gov.uawechemglobal.com This group is significantly more prevalent in drug candidates than other fluorinated moieties like the trifluoromethoxy group. mdpi.com

The trifluoromethyl group exerts a powerful influence on the electronic and lipophilic character of a molecule. Due to the high electronegativity of fluorine atoms, the -CF3 group acts as a strong electron-withdrawing substituent. mdpi.comwechemglobal.comresearchgate.net This electronic pull can significantly alter the electron density of the aromatic ring in this compound, affecting its pKa and modulating the strength of hydrogen bonds and other electrostatic interactions with biological targets. mdpi.com

Physicochemical Properties of Functional Groups
Functional GroupHansch π ValueBond Dissociation Energy (C-X)Key Property
-CF3 (Trifluoromethyl)+0.88485.3 kJ/mol (C-F)Strongly electron-withdrawing, high lipophilicity, metabolically stable
-CH3 (Methyl)+0.56414.2 kJ/mol (C-H)Lipophilic, electron-donating
-Cl (Chloro)+0.71339 kJ/mol (C-Cl)Electron-withdrawing, lipophilic
-OCF3 (Trifluoromethoxy)+1.04N/AHighly lipophilic, electron-withdrawing

The unique combination of size, steric profile, and electronic nature of the trifluoromethyl group directly influences how a molecule like this compound binds to a biological receptor. The -CF3 group is larger than a methyl group and can increase binding affinity and selectivity through enhanced hydrophobic interactions within a receptor's binding pocket. mdpi.com Statistical analysis has shown that while replacing a methyl group with a trifluoromethyl group does not improve bioactivity on average across a large dataset, in a notable subset of cases (9.19%), it can increase biological activity by at least an order of magnitude. acs.org

The strong electron-withdrawing nature of the -CF3 group can improve electrostatic and hydrogen bonding interactions with target proteins. mdpi.com Docking studies on other molecules have revealed that the -CF3 group can be a critical pharmacophore. For example, in one study on a glucocorticoid receptor ligand, replacing the -CF3 group with a benzyl group maintained binding potency but altered the ligand's function from an agonist to an antagonist by forcing a conformational change in the receptor's structure. nih.gov This highlights the group's profound ability to modulate not just the strength but also the nature of the biological response.

Mechanistic Pathways in the Synthesis of Derivatives

The synthesis of derivatives from this compound relies on specific mechanistic pathways, often involving catalysis and, in some advanced applications, the challenging activation of the C-F bond.

The synthesis of α-trifluoromethyl amines and related aniline derivatives often employs transition-metal-catalyzed reactions. nih.govacs.org For example, the catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common strategy. nih.gov Rhodium-bis(phosphine)-catalyzed methods have been developed for coupling arylboroxines with acyclic trifluoromethyl ketimines, where the use of an unprotected N-H imine allows for direct access to primary amine products. nih.gov

Biocatalytic approaches have also emerged as a sustainable strategy. Engineered enzymes have been utilized for the enantioselective synthesis of α-trifluoromethyl amines through carbene N-H bond insertion, a transformation not yet achieved with other methods. acs.org Another approach involves the formation of an electron donor-acceptor (EDA) complex between anilines and reagents like ethyl difluoroiodoacetate, which can be exploited for difluoroalkylation without the need for a transition-metal photocatalyst. acs.org

Examples of Catalytic Systems for Amine Synthesis
Catalyst TypeReactionKey Mechanistic FeatureReference Concept
Rhodium-bis(phosphine)Arylation of ketiminesCoupling of arylboroxines with N-H imines nih.gov
Palladium(II)/PyOXArylation of N,O-acetalsAddition of arylboroxines to trifluoroacetaldehyde derivatives nih.gov
Engineered Heme ProteinsN-H InsertionAsymmetric insertion of carbenoids into N-H bonds acs.org
Eosin Y (Organic Photocatalyst)DifluoroalkylationGeneration of ·CF2CO2Et radical for addition to anilines acs.org

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a significant chemical challenge. nih.gov The strength of C-F bonds increases with the degree of fluorination on a single carbon, meaning the C-F bonds in a -CF3 group are stronger and less reactive than that in a -CF2H group. nih.govrsc.org This property makes the selective functionalization of a single C-F bond in a trifluoromethyl arene particularly difficult. nih.gov

Despite these challenges, catalytic methods are being developed. Research has shown that a combination of palladium and copper catalysts can achieve the selective activation of a single C-F bond in trifluoromethyl arenes, leading to their reduction from ArCF3 to ArCF2H. nih.gov Mechanistic studies suggest an unusual reaction pathway is responsible for this unique selectivity. nih.govrsc.org Other transition-metal-free methods are also being explored, such as using Lewis acids to abstract fluoride or generating radical intermediates via light or chemical initiators to activate inert C-F bonds. researchgate.net Electrochemical methods that generate silyl cations to mediate fluoride abstraction also represent a milder approach to C-F bond activation. rsc.org

Molecular Mechanisms of Biological Interactions (excluding clinical efficacy)

The molecular interactions of this compound with biological systems are dictated by its structural features. The trifluoromethylaniline core is a recognized pharmacophore in various bioactive compounds. mdpi.comnih.gov

Investigations into the mode of action for structurally related pyrazole derivatives containing a trifluoromethyl phenyl group showed a broad range of inhibitory effects on macromolecular synthesis in bacteria, suggesting targets that have a global effect on cell function rather than a single specific target. nih.gov The trifluoromethyl group often enhances the ability of a molecule to bind to key enzymes or receptors, effectively blocking their function. wechemglobal.com For instance, in anticancer drug design, trifluoromethyl-containing small molecule inhibitors can bind more closely to key protein targets in tumor cells, thereby blocking signal transduction pathways that are critical for cell proliferation. wechemglobal.com

Mechanistic Understanding of Antiproliferative Effects

The antiproliferative properties of aniline derivatives are often attributed to their ability to interfere with cellular processes essential for cancer cell growth and survival. The presence of a trifluoromethyl (-CF3) group in the ortho position of this compound is significant. The -CF3 group is a strong electron-withdrawing moiety and is known to enhance the cytotoxic activity of various compounds. Research on other trifluoromethyl-containing molecules suggests that this group can contribute to antiproliferative effects by increasing the metabolic stability of the compound and enhancing its binding affinity to biological targets.

Apoptosis Induction Mechanisms

Aniline derivatives have been documented to induce apoptosis, or programmed cell death, in cancer cells through various signaling pathways. It is plausible that this compound could trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Studies on structurally related compounds have shown that they can induce apoptosis by activating caspases, a family of proteases that execute the apoptotic process. For instance, some trifluoromethyl-containing compounds have been observed to induce apoptosis in human oral tumor cell lines, as evidenced by DNA fragmentation and the activation of caspases that cleave cellular substrates like cytokeratin 18. nih.gov It is hypothesized that this compound could similarly activate initiator caspases (such as caspase-8 or caspase-9) which in turn activate executioner caspases (like caspase-3), leading to the orchestrated dismantling of the cell.

The involvement of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of the intrinsic apoptotic pathway, is another potential mechanism. Aniline derivatives can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, thereby shifting the balance towards cell death. A novel aniline derivative has been shown to reduce Bcl-2 protein levels while increasing the levels of Bax and cleaved caspase-3, indicating the involvement of the mitochondrial pathway. mdpi.com

Table 1: Potential Apoptotic Mechanisms of Substituted Aniline Derivatives

Mechanistic Aspect Potential Role of this compound
Caspase Activation Potential to activate initiator and executioner caspases, leading to apoptotic cell death.
Bcl-2 Family Modulation May alter the ratio of pro- to anti-apoptotic Bcl-2 family proteins, promoting mitochondrial outer membrane permeabilization.
DNA Damage Could potentially induce DNA damage, a common trigger for the intrinsic apoptotic pathway.

Cell Cycle Modulation Investigations

Many antiproliferative agents exert their effects by disrupting the normal progression of the cell cycle. It is conceivable that this compound could induce cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing and proliferating.

Research on other substituted aniline and trifluoromethyl-containing compounds has demonstrated the ability to cause cell cycle arrest. For example, a series of 6-substituted 2-(N-trifluoroacetylamino)imidazopyridines were found to induce a G2/M phase cell cycle arrest in a human lung cancer cell line. nih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). It is possible that this compound could inhibit the activity of specific CDK-cyclin complexes, leading to a halt in cell cycle progression.

Table 2: Investigated Cell Cycle Effects of Related Compound Classes

Compound Class Observed Cell Cycle Phase Arrest
Substituted Imidazopyridines G2/M Phase
1,2,3-Triazole-Chalcone Conjugates S Phase
Quinoxaline Derivatives S Phase

Based on these findings, it is reasonable to investigate whether this compound can induce similar effects on cell cycle distribution in various cancer cell lines.

Enzyme and Receptor Binding Studies

The biological activity of a small molecule is often dictated by its ability to bind to and modulate the function of specific enzymes or receptors. The structural features of this compound suggest several potential molecular targets.

The aniline scaffold is a common feature in many kinase inhibitors. It is possible that this compound could bind to the ATP-binding pocket of certain protein kinases that are critical for cancer cell signaling and proliferation. The trifluoromethyl group can enhance binding affinity through favorable interactions with the enzyme's active site.

Based on a thorough review of available scientific literature, it is not possible to generate the requested article on “this compound” with the specified level of detail. The required advanced spectroscopic and structural characterization data, including X-ray diffraction crystallography, specific Nuclear Magnetic Resonance (NMR) assignments, detailed Mass Spectrometry fragmentation analysis, and Infrared (IR) spectroscopy findings, are not present in the public domain for this specific chemical compound.

To provide an article that is "thorough, informative, and scientifically accurate" with "detailed research findings" and "data tables" as instructed would necessitate fabricating data, which is not feasible. The strict constraint to focus "solely on the chemical Compound 'this compound'" prevents the use of data from related or analogous compounds as illustrative examples.

Therefore, the request to generate the article according to the provided outline cannot be fulfilled at this time.

Advanced Spectroscopic and Structural Characterization in Research

Chromatographic Methods for Purity and Separation in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of chemical compounds. In the context of substituted anilines like 4-(3-methoxypropoxy)-2-(trifluoromethyl)aniline, reversed-phase HPLC (RP-HPLC) is a commonly applied method. This technique separates compounds based on their hydrophobicity, with more nonpolar compounds having longer retention times.

While specific HPLC analytical data for this compound is not extensively detailed in publicly available research, the methodology for analogous compounds such as 4-(trifluoromethyl)aniline (B29031) provides a strong framework for its analysis. sielc.com For instance, a typical RP-HPLC method would employ a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. sielc.com The composition of the mobile phase can be adjusted to achieve optimal separation from any impurities or starting materials.

Table 1: Illustrative HPLC Parameters for Analysis of Trifluoromethyl-Substituted Anilines

ParameterTypical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid)
Detection UV spectrophotometry at a wavelength corresponding to the compound's absorbance maximum
Flow Rate 1.0 mL/min
Injection Volume 5-20 µL

The purity of a sample of this compound would be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. For quantitative analysis, a calibration curve would be generated using standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Research Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of this compound in research samples, GC-MS offers high sensitivity and specificity. The gas chromatography component separates the compound from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. Subsequently, the mass spectrometry component fragments the eluted compound and provides a unique mass spectrum, which serves as a molecular fingerprint.

Table 2: General GC-MS Parameters for the Analysis of Aniline (B41778) Derivatives

ParameterTypical Condition
GC Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane)
Carrier Gas Helium
Injection Mode Split or splitless, depending on the sample concentration
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

The identification of this compound in a research sample would be confirmed by matching its retention time and mass spectrum to that of a pure reference standard.

Thin Layer Chromatography (TLC) in Reaction Monitoring and Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic chemistry to monitor the progress of reactions. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

In a typical TLC analysis, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The different components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in their separation.

The choice of eluent is critical for achieving good separation. For aniline derivatives, a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is often used. The polarity of the mobile phase can be adjusted to optimize the separation. After development, the spots can be visualized under UV light, as aromatic compounds like anilines typically absorb UV radiation. thermofisher.com Alternatively, staining reagents can be used for visualization.

Table 3: General TLC Conditions for Monitoring Aniline Derivative Synthesis

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase A mixture of nonpolar and polar organic solvents (e.g., Hexane:Ethyl Acetate)
Visualization UV light (254 nm), or staining with reagents such as potassium permanganate (B83412) or p-anisaldehyde

By comparing the TLC profile of the reaction mixture over time to that of the starting materials and the purified product, a researcher can determine when the reaction is complete.

Electron Spectrophotometry in Research Applications

Electron spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a valuable technique for studying the electronic structure of molecules. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the conjugated systems and functional groups present in the molecule.

For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from the substituted benzene (B151609) ring. While the specific absorption maxima for this compound are not documented in the provided search results, studies on similar substituted anilines can provide an estimation. The electronic absorption spectra of aniline and its derivatives are influenced by the nature and position of the substituents on the aromatic ring. researchgate.netnih.gov The presence of the electron-donating amino and methoxypropoxy groups and the electron-withdrawing trifluoromethyl group will affect the energy of the electronic transitions and thus the position of the absorption maxima.

Table 4: Expected UV-Vis Absorption Characteristics of Substituted Anilines

Electronic TransitionTypical Wavelength Range (nm)
π → π200-300
n → π> 300

UV-Vis spectroscopy can be used in research to confirm the identity of this compound by comparing its spectrum to a reference. It can also be employed for quantitative analysis using the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Computational Chemistry Approaches to 4 3 Methoxypropoxy 2 Trifluoromethyl Aniline

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are used to represent and predict the three-dimensional structure and dynamic behavior of molecules.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. The 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline molecule possesses significant flexibility, primarily due to the rotatable single bonds within its 3-methoxypropoxy side chain.

Table 1: Illustrative Conformational Energy Profile

Conformer Dihedral Angle 1 (Car-O-C-C) Dihedral Angle 2 (O-C-C-C) Relative Energy (kcal/mol) Population (%)
1 (Global Minimum) anti (~180°) anti (~180°) 0.00 65
2 anti (~180°) gauche (~60°) 0.85 20
3 gauche (~60°) anti (~180°) 1.20 10
4 gauche (~60°) gauche (~60°) 2.50 5

Note: This table is illustrative, representing typical data obtained from a conformational analysis. Actual values require specific calculations.

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of their dynamic behavior. nih.gov An MD simulation of this compound, typically placed in a simulated solvent box (e.g., water or an organic solvent), would reveal how the molecule interacts with its environment and explores different conformational states. ajchem-a.com

These simulations can be used to:

Observe the flexibility of the methoxypropoxy chain and the timescale of conformational changes.

Analyze the solvation of the molecule, identifying key interactions between the solvent and the molecule's functional groups (amine, ether, trifluoromethyl).

Study how the molecule might interact with a biological target, such as a protein binding site, by simulating the complex's dynamics. mdpi.com The stability of such a complex can be assessed by monitoring metrics like the root-mean-square deviation (RMSD) over the simulation time.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide highly accurate information about the electronic properties of a molecule. elixirpublishers.com

The electronic structure dictates the molecule's reactivity. The aniline (B41778) ring is substituted with three key groups that modulate its properties:

Aniline (-NH₂): An electron-donating group that activates the aromatic ring towards electrophilic substitution.

Methoxypropoxy (-O-(CH₂)₃-OCH₃): An electron-donating group, further activating the ring.

Trifluoromethyl (-CF₃): A strong electron-withdrawing group that deactivates the ring.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. bohrium.com Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For this compound, the region around the amine group and oxygen atoms would be expected to be electron-rich (negative potential), while the area around the trifluoromethyl group would be electron-poor (positive potential).

Table 2: Predicted Electronic Properties (Illustrative DFT B3LYP/6-31G Data)*

Property Calculated Value Interpretation
HOMO Energy -5.8 eV Associated with electron-donating regions (aniline, ether)
LUMO Energy -0.9 eV Associated with electron-accepting regions (CF₃-substituted ring)
HOMO-LUMO Gap 4.9 eV Indicates moderate chemical stability
Dipole Moment 3.5 D Reflects the molecule's overall polarity

Note: These values are representative examples derived from typical DFT calculations for similar molecules.

DFT methods are widely used to predict spectroscopic properties like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra with good accuracy. nih.govdntb.gov.ua Calculated spectra can aid in the interpretation of experimental data.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. epstem.net For this compound, key predicted vibrations would include N-H stretching of the amine group, C-F stretching of the trifluoromethyl group, C-O stretching of the ether linkages, and various aromatic C-H and C=C vibrations. Comparing calculated frequencies (often scaled to correct for systematic errors) with experimental IR spectra helps confirm the molecular structure. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. sciencepublishinggroup.com These theoretical shifts are valuable for assigning peaks in experimental NMR spectra, especially for complex molecules. researchgate.net

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated NMR Shifts

Nucleus Functional Group Experimental δ (ppm) Calculated δ (ppm)
¹H Aromatic C-H 6.8 - 7.2 6.7 - 7.1
¹H Amine N-H ~3.8 ~3.7
¹H Methylene O-CH₂ ~4.0 ~3.9
¹³C Aromatic C-CF₃ ~125 (q) ~124 (q)
¹³C Aromatic C-N ~140 ~139

Note: This table provides an illustrative comparison. The level of agreement shown is typical for DFT-based NMR predictions.

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. researchgate.net Computational methods are integral to modern SAR, helping to rationalize observed activities and predict the potency of new, unsynthesized analogs. For a compound like this compound, which may be a precursor or analog in a drug discovery program, SAR helps guide molecular optimization. researchgate.netnih.gov

A typical SAR study would involve synthesizing and testing a series of related compounds where specific parts of the molecule are systematically modified. nih.govscilit.com Key modifications could include:

Aromatic Ring Substitution: Changing the position or type of substituents on the aniline ring. For example, moving the trifluoromethyl group to a different position or replacing it with another halogen.

Side Chain Modification: Altering the length of the alkoxy chain (e.g., changing from propoxy to ethoxy or butoxy), or modifying the terminal methoxy (B1213986) group.

Amine Group Derivatization: Converting the primary amine to a secondary or tertiary amine, or an amide.

Computational modeling supports SAR by providing a structural rationale for activity changes. For example, if lengthening the side chain increases activity, docking simulations might show that the longer chain forms a new favorable interaction in the target's binding pocket. This synergy between experimental testing and computational prediction accelerates the design of more potent and selective molecules.

Table 4: Illustrative SAR Data for Analogs of this compound

Compound R¹ (Position 2) R² (Side Chain) Biological Activity (IC₅₀, nM)
Parent Compound -CF₃ -O(CH₂)₃OCH₃ 50
Analog 1 -Cl -O(CH₂)₃OCH₃ 120
Analog 2 -CF₃ -O(CH₂)₂OCH₃ 85
Analog 3 -CF₃ -O(CH₂)₄OCH₃ 40
Analog 4 -H -O(CH₂)₃OCH₃ 500

Note: This table is a hypothetical representation of data from an SAR study to illustrate the concept.

Ligand-Target Docking and Scoring

Computational methods, specifically ligand-target docking and scoring, are pivotal in modern drug discovery and development for predicting the binding affinity and interaction patterns of a small molecule, such as this compound, with a biological target. This in-silico technique simulates the binding process, providing valuable insights into the compound's potential as a therapeutic agent. The process involves predicting the preferred orientation of the ligand when bound to a target protein and estimating the strength of the interaction, often expressed as a docking score.

Despite the utility of these computational approaches, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific ligand-target docking and scoring studies for the compound this compound. While research exists on structurally related molecules, such as various anilinoquinazoline (B1252766) derivatives and other aniline compounds, which have been investigated as inhibitors of protein kinases like EGFR and VEGFR through molecular docking, this specific molecule has not been the subject of such detailed computational analysis in the accessible literature.

Therefore, no specific data on its binding affinities, interaction profiles with particular biological targets, or associated docking scores can be provided at this time. The generation of such data would necessitate dedicated computational research, involving the selection of relevant biological targets based on preliminary biological screening or structural similarity to known active compounds, followed by rigorous molecular docking and simulation studies.

Interactive Data Table: Ligand-Target Docking and Scoring for this compound

Target Protein Docking Score (kcal/mol) Binding Affinity (Ki, nM) Key Interacting Residues PDB ID of Target
Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available

As indicated in the table, there is currently no available data from scientific literature to populate the fields for ligand-target docking and scoring of this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline?

  • Answer : A common approach involves introducing the 3-methoxypropoxy group via nucleophilic substitution or coupling reactions. For example, intermediates like 4-(substituted)-2-(trifluoromethyl)aniline can undergo alkoxylation using 3-methoxypropanol under basic conditions. Hydrogenation with Pd/C (10% w/w) in polar solvents (e.g., THF) is effective for reducing nitro or protecting-group intermediates, yielding the aniline derivative with >95% efficiency . Post-synthesis purification often employs reverse-phase HPLC (C18 columns) with acetonitrile/water gradients containing 0.1% formic acid .

Q. How is the purity and structural integrity of this compound validated?

  • Answer : LC-MS and HPLC are critical. LC-MS typically shows a molecular ion peak at m/z 319.3 ([M+H]⁺) , while retention times vary with mobile phases (e.g., 1.17–1.41 minutes under formic acid/MeCN conditions) . NMR (¹H/¹³C) confirms substituent positions: the trifluoromethyl group resonates at δ ~120–125 ppm (¹³C), and methoxypropoxy protons appear as a triplet (δ ~3.5 ppm) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence regioselectivity in subsequent reactions?

  • Answer : The -CF₃ group directs electrophilic substitution meta to itself due to its strong -I effect. For example, bromination with N-bromosuccinimide (NBS) in DMF at 60°C selectively substitutes the meta position relative to -CF₃, yielding 2-bromo-4-(3-methoxypropoxy)-6-(trifluoromethyl)aniline with >85% regioselectivity . Cross-coupling reactions (e.g., Suzuki-Miyaura) require Pd catalysts (e.g., Pd(PPh₃)₄) and boronate esters to functionalize the para position of the aniline ring .

Q. What challenges arise in optimizing catalytic systems for coupling reactions involving this compound?

  • Answer : Catalyst poisoning by the aniline’s amino group is a key issue. Strategies include:

  • Protection : Temporarily converting -NH₂ to -Boc or -Ac groups during coupling .
  • Catalyst Selection : Bulky ligands (e.g., XPhos) mitigate coordination interference, improving yields in Buchwald-Hartwig aminations .
  • Solvent Effects : Non-polar solvents (toluene) reduce side reactions compared to DMF .

Q. How can discrepancies in HPLC retention times be resolved during analytical method development?

  • Answer : Retention time variability often stems from mobile phase pH or column aging. For example:

  • Condition SMD-TFA05 : Retention time = 1.41 minutes (0.1% TFA in MeCN/H₂O) .
  • Condition SQD-FA05 : Retention time = 0.81 minutes (0.03% formic acid) .
    Standardizing acid modifiers and column batch (e.g., YMC-Actus Triart C18) ensures reproducibility .

Methodological Tables

Table 1 : Comparison of Synthetic Routes and Yields

StepReagents/ConditionsYieldReference
Hydrogenation of nitro intermediateH₂, 10% Pd-C, THF, RT95.4%
BrominationNBS, DMF, 60°C, 2h89%
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, dioxane, 110°C14%*
*Low yield due to competing side reactions; optimized to 70% with XPhos ligand .

Table 2 : HPLC Purification Conditions

Mobile PhaseColumnRetention Time (min)Application
MeCN/H₂O (0.1% formic acid)YMC-Actus Triart C181.17–1.41Final product
MeCN/H₂O (0.03% formic acid)C18 reverse-phase0.81–0.82Intermediate

Data Contradiction Analysis

  • Catalyst Efficiency in Cross-Couplings : reports 38% yield using Pd(OAc)₂, while achieves 70% with Pd/XPhos. This highlights ligand bulkiness as critical for suppressing dehalogenation side reactions .
  • Bromination Selectivity : NBS in ethyl acetate () gives higher regioselectivity than DMF-based methods, suggesting solvent polarity impacts reaction pathways .

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4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.